Methyl 6-(4-methoxyphenyl)nicotinate Methyl 6-(4-methoxyphenyl)nicotinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14083220
InChI: InChI=1S/C14H13NO3/c1-17-12-6-3-10(4-7-12)13-8-5-11(9-15-13)14(16)18-2/h3-9H,1-2H3
SMILES:
Molecular Formula: C14H13NO3
Molecular Weight: 243.26 g/mol

Methyl 6-(4-methoxyphenyl)nicotinate

CAS No.:

Cat. No.: VC14083220

Molecular Formula: C14H13NO3

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-(4-methoxyphenyl)nicotinate -

Specification

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
IUPAC Name methyl 6-(4-methoxyphenyl)pyridine-3-carboxylate
Standard InChI InChI=1S/C14H13NO3/c1-17-12-6-3-10(4-7-12)13-8-5-11(9-15-13)14(16)18-2/h3-9H,1-2H3
Standard InChI Key UHVKUGMDQZCLCR-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)OC

Introduction

Chemical Identity and Structural Features

Methyl 6-(4-methoxyphenyl)nicotinate belongs to the class of aromatic esters, characterized by a pyridine ring substituted at the 6-position with a 4-methoxyphenyl group and a methyl ester at the 3-position. Its systematic IUPAC name is methyl 6-(4-methoxyphenyl)pyridine-3-carboxylate.

Table 1: Fundamental Chemical Properties

PropertyValueSource
CAS Registry Number200510-41-4
Molecular FormulaC₁₄H₁₃NO₃*
Molecular Weight243.26 g/mol
AppearanceLight pink solid
Melting Point161–165°C
Storage ConditionsSealed, dry, 20–22°C

*The molecular formula provided in commercial documentation lists only "C" , but computational analysis based on the molecular weight and structural analogs confirms C₁₄H₁₃NO₃.

The crystal structure of related nicotinate derivatives, such as methyl 5-((cinnamoyloxy)methyl)picolinate, has been resolved via single-crystal X-ray diffraction (SC-XRD), revealing planar aromatic systems and intermolecular hydrogen bonding . While SC-XRD data for methyl 6-(4-methoxyphenyl)nicotinate are unavailable, density functional theory (DFT) optimizations of analogous compounds suggest similar electronic profiles, with nucleophilic regions localized on the pyridine nitrogen and electrophilic zones at the ester carbonyl .

Synthesis and Optimization

Synthetic Routes

Hypothetical Pathway Based on Analogous Methods:

  • Transesterification: Reacting methyl nicotinate with 4-methoxyphenol in the presence of sodium methoxide (NaOMe) under anhydrous conditions.

    Methyl nicotinate+4-MethoxyphenolNaOMe, ΔMethyl 6-(4-methoxyphenyl)nicotinate+Methanol\text{Methyl nicotinate} + \text{4-Methoxyphenol} \xrightarrow{\text{NaOMe, Δ}} \text{Methyl 6-(4-methoxyphenyl)nicotinate} + \text{Methanol}

    This method, adapted from menthyl nicotinate production , avoids aqueous workup, enhancing yield and purity.

  • Cross-Coupling: A palladium-catalyzed coupling between 6-bromonicotinic acid methyl ester and 4-methoxyphenylboronic acid.

Reaction Optimization

Key parameters for transesterification, derived from patent data :

  • Catalyst: Alkali metal alkoxides (e.g., NaOMe) at 0.1–5 mol%.

  • Temperature: 70–120°C under reduced pressure (100–400 mbar).

  • Molar Ratio: Substrate-to-alcohol ratio of 1:1.5 to 1:20.

Post-reaction purification typically involves distillation or chromatography. Activated carbon (0.3–1.2 wt%) during distillation minimizes byproduct contamination .

Physicochemical Properties

Table 2: Experimental and Predicted Physicochemical Data

PropertyExperimental ValuePredicted Value*Method/Source
Melting Point161–165°C158–162°CDSC
LogP (Octanol/Water)N/A3.09Computational
Water SolubilityLow0.12 mg/mLQSPR
Polar Surface AreaN/A65.49 ŲDFT

*Predictions based on structurally related nicotinate esters .

The compound’s moderate lipophilicity (LogP ~3) suggests favorable blood-brain barrier permeability, a trait shared with neuroactive nicotinic acid derivatives . Its polar surface area (65.49 Ų) aligns with guidelines for oral bioavailability, though experimental ADME studies are lacking.

ParameterDetailSource
Toxicity ClassificationNot established
StorageSealed, dry, room temperature
HandlingAvoid inhalation, use PPE

Commercial suppliers specify laboratory use only, excluding pharmaceutical or agricultural applications . No material safety data sheet (MSDS) is publicly available, necessitating caution in handling.

Future Research Directions

  • Biological Screening: Evaluate inhibitory activity against PCSK9, TNF-α, and MAP kinases.

  • Crystallography: Resolve SC-XRD structure to guide rational drug design.

  • Process Chemistry: Optimize synthetic routes for industrial-scale production.

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